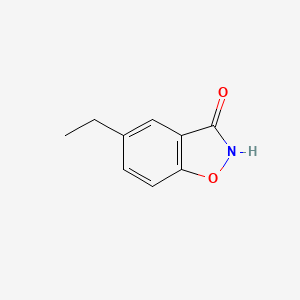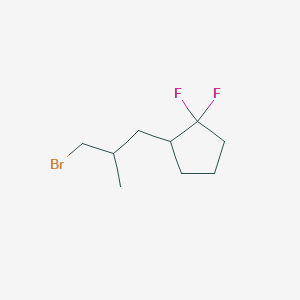
2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is an organic compound that features a cyclopentane ring substituted with a bromoalkyl group and two fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentane, which is then subjected to halogenation to introduce the fluorine atoms.
Bromoalkyl Substitution:
Reaction Conditions: The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or ketones, and reduction reactions to form alkanes.
Common Reagents and Conditions
Substitution: Common reagents include sodium iodide in acetone for halogen exchange reactions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide yields 2-(3-Iodo-2-methylpropyl)-1,1-difluorocyclopentane, while oxidation with potassium permanganate produces 2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentanone .
Applications De Recherche Scientifique
2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the bromoalkyl group and fluorine atoms enhances its reactivity and binding affinity to these targets, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-methylpropene: A precursor used in the synthesis of the compound.
1,1-Difluorocyclopentane: A structurally similar compound without the bromoalkyl group.
Uniqueness
2-(3-Bromo-2-methylpropyl)-1,1-difluorocyclopentane is unique due to the combination of the bromoalkyl group and fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are desired .
Propriétés
Formule moléculaire |
C9H15BrF2 |
|---|---|
Poids moléculaire |
241.12 g/mol |
Nom IUPAC |
2-(3-bromo-2-methylpropyl)-1,1-difluorocyclopentane |
InChI |
InChI=1S/C9H15BrF2/c1-7(6-10)5-8-3-2-4-9(8,11)12/h7-8H,2-6H2,1H3 |
Clé InChI |
RVEJYGMVYWLIFR-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1CCCC1(F)F)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxabicyclo[2.2.1]hept-5-en-2-one](/img/structure/B13241657.png)
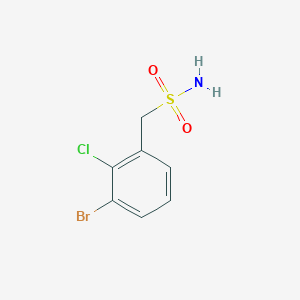
![2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13241676.png)
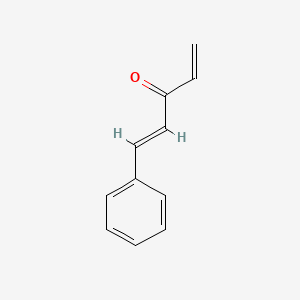
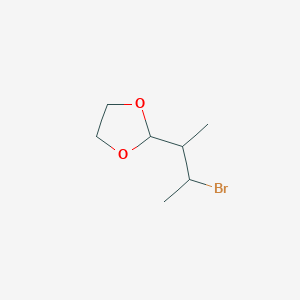
amine](/img/structure/B13241694.png)
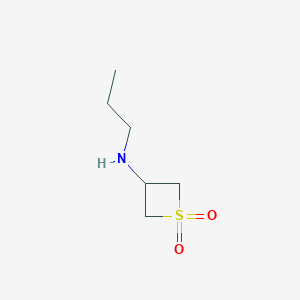


![4-Chloro-2-{[(3-hydroxybutyl)amino]methyl}phenol](/img/structure/B13241730.png)


